1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile
Description
Properties
IUPAC Name |
1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTPNGNIVWZAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352612 | |
| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19858-61-8 | |
| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .
Scientific Research Applications
Medicinal Applications
Antibacterial Activity
Research indicates that compounds similar to 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile exhibit potent antibacterial properties. These compounds have been shown to be effective against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of naphthyridine have been identified as potential treatments for infections caused by resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and other multi-drug resistant organisms .
Mechanism of Action
The mechanism through which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA ligase, which is crucial for DNA replication and repair. This inhibition leads to cell death in susceptible bacteria . Additionally, the structural features of these compounds contribute to their ability to penetrate bacterial cell walls effectively.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of naphthyridine derivatives, including this compound. These compounds have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
Case Studies
In vitro studies have demonstrated that certain naphthyridine derivatives can inhibit the growth of various cancer cell lines. For example, a study reported that specific modifications to the naphthyridine structure enhanced cytotoxicity against breast cancer cells while maintaining low toxicity to normal cells .
Material Science Applications
Photochemical Properties
The photochemical properties of naphthyridine derivatives make them suitable for applications in organic electronics and photonic devices. Research has shown that these compounds can be utilized as light-harvesting materials due to their ability to absorb light efficiently and convert it into electrical energy .
Electrochemical Applications
Moreover, the electrochemical behavior of this compound suggests its potential use in sensors and energy storage devices. Studies indicate that these compounds can be incorporated into electrode materials to enhance performance in batteries and supercapacitors due to their favorable redox properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s unique features include two amino groups (1,8-positions), methoxy substituents (3,6-positions), and a cyano group (4-position). Below is a comparison with analogous 1,8-naphthyridine derivatives:
Key Observations :
- Substituent Diversity: The target compound’s methoxy and cyano groups distinguish it from derivatives with bulkier substituents (e.g., thiophene in 5c or fluoro-phenyl in 8c). These groups influence polarity, solubility, and biological interactions.
- Molecular Weight : The target compound is smaller (245.23 g/mol) compared to derivatives like 8c (578.57 g/mol) , which may enhance bioavailability .
- Thermal Stability : The high boiling point (510.3°C) suggests greater thermal stability than derivatives like 5d (synthesized via low-temperature ultrasonic methods) .
Biological Activity
1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, supported by relevant research findings and case studies.
- Molecular Formula : C₁₁H₁₁N₅O₂
- Molecular Weight : 245.24 g/mol
- CAS Number : 19858-61-8
This compound features a naphthyridine core with two amino groups and methoxy substituents, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including 1,8-diamino variants, exhibit potent antimicrobial properties. A patent describes their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown effectiveness against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are commonly associated with serious infections in both humans and animals .
Cytotoxic Activity
In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The findings suggest that this compound possesses significant cytotoxicity, potentially through mechanisms involving DNA intercalation or inhibition of key cellular enzymes .
Table 1: Summary of Cytotoxic Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Willemann et al. | HeLa | 12.5 | DNA intercalation |
| Grünert et al. | MCF-7 | 15 | Inhibition of topoisomerase II |
| Troschütz et al. | A549 (lung cancer) | 10 | Induction of apoptosis |
Case Studies
- Antibacterial Efficacy : A study documented the use of naphthyridine derivatives in treating infections resistant to conventional antibiotics. The results demonstrated a reduction in bacterial load in infected animal models when treated with these compounds .
- Cancer Treatment : Clinical trials involving naphthyridine derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers. The mechanism appears to involve selective targeting of cancer cells while sparing normal cells .
Q & A
Spectroscopy :
- IR : Nitrile (C≡N) stretches at ~2215 cm⁻¹ and carbonyl (C=O) at ~1594 cm⁻¹ .
- ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons in CDCl₃ at δ 6.8–8.5 ppm) .
Mass Spectrometry : Molecular ion peaks (e.g., m/z 551 for C₃₄H₂₂FN₅O₂) validate molecular weight .
Q. What are common substituent effects on the reactivity of 1,8-naphthyridinecarbonitriles?
- Key Trends : Electron-withdrawing groups (e.g., -F, -Cl) on aryl rings enhance electrophilic substitution rates but may reduce solubility. For instance, 4-fluoro-phenyl derivatives (8c) crystallize more readily than unsubstituted analogs . Hydrolysis of carbonitriles to carboxamides is pH-sensitive, with alkaline conditions favoring amide formation (e.g., KOH/EtOH reflux for 4 hours) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in carbonitrile functionalization?
- Strategies :
- Solvent Selection : Absolute ethanol improves homogeneity for condensation reactions, while n-butanol aids in recrystallization .
- Catalysis : Sodium ethoxide accelerates nucleophilic substitutions in thiation reactions (e.g., P₂S₅ in pyridine achieves 98% conversion) .
- Microwave Assistance : Reduces reaction time (e.g., from 17 hours to 30 minutes for cyanoacetate condensations) and increases yields by ~14% .
Q. How do researchers resolve contradictions between spectral data and elemental analysis?
- Case Study : For compound 8c (C₃₄H₂₂FN₅O₂), elemental analysis showed C: 74.48% vs. theoretical 74.04%, suggesting residual solvent or incomplete drying. Recrystallization in ethanol and vacuum drying resolved discrepancies .
Q. What methods differentiate thiation from oxidation in modifying 1,8-naphthyridinecarbonitriles?
- Thiation : Uses P₂S₅ in pyridine to replace oxygen with sulfur at the 4-position (e.g., converting 7-methyl-4-oxo to 4-thioxo derivatives) .
- Oxidation : Requires milder conditions (e.g., H₂O₂ in acetic acid) to avoid over-oxidation of nitrile groups.
Q. How can computational tools guide the design of 1,8-naphthyridinecarbonitrile derivatives?
- In Silico Workflow :
DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability .
ADMET Prediction : Evaluates bioavailability and toxicity (e.g., cytochrome P450 interactions) .
Molecular Docking : Identifies binding modes with biological targets (e.g., MCF7 cell line proteins) .
Q. What experimental designs are recommended for evaluating cytotoxic activity of 1,8-naphthyridinecarbonitriles?
- Assay Design :
In Vitro Screening : Use MCF7 cells with a 48-hour exposure period and MTT assay for IC₅₀ determination .
SAR Analysis : Compare substituents (e.g., 4-chloro vs. 4-bromo phenyl groups) to correlate electronic effects with cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
